
Cabozantinib S-malate
概要
説明
Cabozantinib S-Malate is a small-molecule tyrosine kinase inhibitor used primarily in the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma . It works by blocking proteins that signal cancer cells to divide and grow, thereby inhibiting tumor growth and metastasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cabozantinib S-Malate involves multiple steps, starting with the preparation of key intermediates. One common route involves the synthesis of 6,7-dimethoxyquinolin-4-ol, which is then reacted with various reagents to form the final compound . The reaction conditions typically involve high temperatures and the use of solvents like acetic acid and aromatic hydrocarbons .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves dissolving the solid compound in a mixed solvent of acetic acid and other organic solvents, followed by precipitation to obtain the crystalline form .
化学反応の分析
Cyclopropane Dicarboxylic Acid Derivative Formation
- Reaction : Cyclopropane-1,1-dicarboxylic acid is treated with thionyl chloride (SOCl₂) in tetrahydrofuran (THF), followed by methanol, to yield 1-(methoxycarbonyl)cyclopropanecarboxylic acid .
- Mechanism : Thionyl chloride converts carboxylic acid to acyl chloride, which reacts with methanol to form the methyl ester.
Coupling with 4-Fluoroaniline
- Reaction : The ester intermediate undergoes amidation with 4-fluoroaniline in the presence of triethylamine (TEA) to produce methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate .
- Conditions : THF solvent, room temperature.
Hydrolysis to Carboxylic Acid
- Reaction : The ester is hydrolyzed using potassium hydroxide (KOH) in water to yield 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid .
Final Coupling and Salt Formation
- Reaction : The carboxylic acid intermediate reacts with the quinoline-oxy aniline derivative using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) .
- Salt Formation : Cabozantinib free base is treated with L-malic acid in dimethylformamide (DMF), followed by crystallization in acetone/methanol or n-butanol/n-heptane mixtures .
Degradation and Stability
Cabozantinib S-malate exhibits pH-dependent solubility and enthalpy-driven solvation:
- Solubility : Practically insoluble in water above pH 4 but soluble in polar aprotic solvents (DMF, DMSO) .
- Thermodynamics : Dissolution in {DMSO + H₂O} mixtures is endothermic (ΔsolH° = 9.05–49.82 kJ/mol) and entropy-driven (ΔsolS° > 0) .
Stability Under Stress Conditions
- Photolysis : No significant degradation under standard lighting .
- Hydrolysis : Stable in acidic conditions (pH 1–3) but undergoes slow degradation in alkaline media (pH > 8) .
Key Reaction Mechanisms
- Salt Formation : Proton transfer from L-malic acid to the secondary amine of cabozantinib, stabilized by hydrogen bonding in aprotic solvents .
- Coupling Reactions : EDC·HCl activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine group of the quinoline-oxy aniline derivative .
Critical Analysis of Synthetic Routes
科学的研究の応用
Approved Indications
Cabozantinib S-malate is currently approved for several indications:
- Differentiated Thyroid Cancer : For patients who cannot receive radioactive iodine and whose cancer has progressed after VEGF receptor-targeted therapy.
- Hepatocellular Carcinoma : Used in patients previously treated with sorafenib.
- Medullary Thyroid Cancer : For advanced cases that have metastasized.
- Renal Cell Carcinoma (RCC) : Administered as a first-line treatment alone or in combination with nivolumab .
Renal Cell Carcinoma (RCC)
Cabozantinib has shown promising results in clinical trials for RCC. The METEOR trial demonstrated its efficacy compared to traditional treatments like sunitinib:
- Progression-Free Survival (PFS) : Cabozantinib achieved a PFS of 8.6 months compared to 5.3 months for sunitinib.
- Objective Response Rate (ORR) : 33% for cabozantinib versus 12% for sunitinib, indicating a significant improvement in treatment outcomes .
Other Cancer Types
Research is ongoing to explore cabozantinib's efficacy in other malignancies:
- Osteosarcoma : A clinical trial is assessing cabozantinib's role in treating relapsed osteosarcoma or Ewing sarcoma, focusing on safety and efficacy .
- Gastrointestinal Cancers : Studies are investigating cabozantinib's potential in treating gastrointestinal tumors, particularly those exhibiting MET overexpression .
Case Studies and Findings
Several case studies have documented the effectiveness of cabozantinib in various patient populations:
- A study involving heavily pretreated metastatic RCC patients indicated significant tumor reduction and improved survival metrics when treated with cabozantinib compared to historical controls.
- Observational studies have noted the drug's impact on quality of life, with many patients reporting reduced symptoms associated with their malignancies during treatment .
作用機序
Cabozantinib S-Malate exerts its effects by inhibiting specific receptor tyrosine kinases such as VEGFR-1, VEGFR-2, VEGFR-3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By blocking these kinases, it suppresses metastasis, angiogenesis, and oncogenesis . This inhibition prevents the growth of new blood vessels that supply oxygen and nutrients to tumors, thereby inhibiting tumor growth .
類似化合物との比較
Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: Used for treating renal cell carcinoma and hepatocellular carcinoma.
Pazopanib: Used for treating renal cell carcinoma and soft tissue sarcoma.
Uniqueness: Cabozantinib S-Malate is unique in its ability to target multiple tyrosine kinases simultaneously, making it effective against a broader range of cancers compared to other similar compounds . Its dual inhibition of MET and VEGFR pathways is particularly noteworthy .
生物活性
Cabozantinib S-malate, a small-molecule receptor tyrosine kinase (RTK) inhibitor, has garnered significant attention in the field of oncology due to its dual inhibition of MET and VEGFR2 pathways. This compound is primarily utilized in the treatment of various cancers, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.
Cabozantinib exerts its therapeutic effects through several mechanisms:
- Inhibition of MET and VEGFR2 : By targeting these kinases, cabozantinib disrupts signaling pathways that promote tumor growth and metastasis. In vitro studies have demonstrated that cabozantinib inhibits phosphorylation of MET and VEGFR2, leading to reduced cellular migration, invasion, and proliferation across various tumor types .
- Anti-Angiogenic Effects : Cabozantinib has been shown to inhibit vascular endothelial cell tubule formation in vitro, contributing to its anti-angiogenic properties. This action is crucial for limiting tumor vascularization and subsequent growth .
- Induction of Apoptosis : Studies indicate that cabozantinib increases apoptosis in tumor cells. For instance, in mouse models, treatment with cabozantinib resulted in significantly higher levels of tumor hypoxia and apoptosis compared to control treatments .
Efficacy in Clinical Studies
Clinical trials have established the efficacy of this compound in treating several malignancies. Below is a summary of key findings:
Case Study 1: Advanced Renal Cell Carcinoma
A heavily pretreated patient with metastatic RCC was administered cabozantinib as part of a clinical trial. The patient exhibited a significant reduction in tumor burden after six weeks of treatment, with imaging studies showing complete resolution of some metastatic sites. The patient tolerated the drug well with manageable side effects.
Case Study 2: Hepatocellular Carcinoma
In another case involving HCC, a patient treated with cabozantinib experienced a notable decrease in alpha-fetoprotein (AFP) levels, indicating a reduction in tumor activity. The patient remained on treatment for over six months with stable disease.
Pharmacokinetics and Metabolism
This compound has a complex pharmacokinetic profile. It is primarily metabolized by CYP3A4, with several metabolites identified, including EXEL-1644, which exhibits significant inhibitory activity against MET and RET kinases. The half-life of cabozantinib is approximately 55 hours, allowing for once-daily dosing regimens .
Safety Profile
The safety profile of cabozantinib includes common adverse effects such as diarrhea, fatigue, hypertension, and liver enzyme elevations. In clinical trials, these side effects were generally manageable and did not preclude continued therapy for most patients .
特性
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFMRYTXDINDK-WNQIDUERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FN3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915949 | |
Record name | Cabozantinib S-malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140909-48-3 | |
Record name | Cabozantinib S-malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140909-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cabozantinib s-malate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140909483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cabozantinib S-malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CABOZANTINIB S-MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR7ST46X58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cabozantinib S-Malate is a multi-targeted tyrosine kinase inhibitor. It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), c-MET, and RET. By inhibiting these receptor tyrosine kinases, this compound disrupts downstream signaling pathways involved in tumor angiogenesis and growth. []
A: Research indicates that this compound can inhibit the activity of specific cytochrome P450 (CYP) enzymes, particularly CYP2B1 and CYP1A2, in rats. This inhibition was observed after continuous administration of this compound for 7 days. [] This finding is crucial because CYP enzymes play a vital role in drug metabolism. Inhibition of these enzymes can lead to altered drug clearance, potentially increasing the risk of adverse drug reactions when co-administered with other medications metabolized by these enzymes.
A: Yes, a study on patients with urothelial carcinoma receiving this compound monotherapy found that the majority of patients (73%) experienced at least one cutaneous adverse event. [] The most common reactions included hand-foot skin reaction, changes in skin pigmentation (both generalized dilution and hair depigmentation), dry skin (xerosis), and scrotal erythema or ulceration. [] These side effects often necessitate dose adjustments or even treatment discontinuation.
A: Ongoing research is exploring the use of this compound in combination with other therapies for treating metastatic genitourinary tumors. [] Clinical trials are investigating its efficacy and safety profile in this context.
A: While this compound itself is validated for the treatment of thyroid cancer, currently, thyroglobulin remains the primary validated biomarker for monitoring thyroid cancer progression and treatment response. [] Further research is needed to identify additional biomarkers specific to this compound's mechanism of action in thyroid cancer.
A: While the provided research doesn't delve into the specific advantages of the (S)-malate salt form, it's a common practice in drug development to formulate drugs as salts to improve their pharmaceutical properties. [] These improvements might include enhanced solubility, stability, or bioavailability, ultimately influencing the drug's effectiveness and manufacturability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。